2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTAT is a small molecule that has the potential to be used as a tool compound for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves its ability to bind to specific targets in cells. It has been shown to bind to certain enzymes and receptors, inhibiting their activity. This can lead to changes in cellular processes and ultimately affect cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular processes. 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has also been shown to affect cell growth and differentiation, making it a useful tool for studying these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its specificity for certain targets. This allows for more precise studies of specific biological processes. However, one limitation is that 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide may not be effective in all cell types or in all biological processes, making it important to carefully choose the appropriate experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in scientific research. One potential direction is the development of new compounds based on the structure of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide that may have even greater specificity and potency for certain targets. Another direction is the use of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in combination with other compounds to study the effects of multiple targets on biological processes. Additionally, 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide may have potential as a therapeutic agent for certain diseases, making it important to continue studying its effects and potential applications.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves several steps. Firstly, 2-chlorophenol is reacted with sodium hydroxide to form 2-chlorophenoxide. This is then reacted with 4-(1,2,4-triazol-3-yl)aniline to form 2-(2-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)acetamide. Finally, this compound is reacted with thiourea to form 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been used in various scientific research studies due to its potential as a tool compound. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful for studying their functions. 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has also been used to study the effects of certain biological processes on cell growth and differentiation.
Eigenschaften
Molekularformel |
C17H12ClN5O2S |
---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-13-3-1-2-4-14(13)25-9-15(24)20-12-7-5-11(6-8-12)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
InChI-Schlüssel |
DJPAMXXQDAYTIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.